2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
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Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- is a chemical compound known for its unique structure and properties It is a derivative of phenol, where the phenolic hydroxyl groups are substituted with tetrachlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- typically involves the reaction of phenol with a chlorinating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination of the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The process is designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenolic compounds.
Substitution: The tetrachlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include quinones, less chlorinated phenols, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: A less chlorinated analogue with similar structural features.
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: A brominated derivative with different reactivity and applications.
Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: A fluorinated analogue with unique chemical properties.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
16669-42-4 |
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Molecular Formula |
C15H8Cl8O2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H8Cl8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3 |
InChI Key |
OJTHLNYBRBMCBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Canonical SMILES |
CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
16669-42-4 85536-25-0 |
|
Synonyms |
4,4'-Isopropylidenebis[2,3,5,6-tetrachlorophenol] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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